N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide
Description
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide is a benzofuran-based carboxamide derivative characterized by a benzofuran core substituted with a 4-methoxyphenyl group at position 2, a methallyloxy (2-methylprop-2-en-1-yl) ether at position 5, and a 2-ethylphenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c1-5-19-8-6-7-9-24(19)29-28(30)26-23-16-22(32-17-18(2)3)14-15-25(23)33-27(26)20-10-12-21(31-4)13-11-20/h6-16H,2,5,17H2,1,3-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUADUCIZNMZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC(=C)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. This compound exhibits significant potential in various biological applications, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C27H24ClNO4, with a molecular weight of 461.9 g/mol. Its structure includes multiple aromatic rings and functional groups that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H24ClNO4 |
| Molecular Weight | 461.9 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxamide |
| Melting Point | Specific to purity |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Benzofuran Core : The initial step involves creating the benzofuran structure through cyclization reactions.
- Substitution Reactions : Various aromatic substitutions are employed to introduce the ethyl and methoxy groups.
- Functional Group Modifications : These modifications include the introduction of the carboxamide group and the alkenyloxy moiety.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, exhibit notable anticancer activity. A study highlighted that related benzofuran compounds showed significant inhibition of cancer cell proliferation and induced apoptosis in various cancer cell lines .
For instance, a benzofuran derivative was reported to have an IC50 value of 12.4 μM against HeLa cells, indicating its potential as an anticancer agent . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) . These effects suggest that this compound could be beneficial in treating inflammatory diseases.
While the exact mechanism for this compound remains partially elucidated, it is hypothesized that it interacts with specific molecular targets within cells, such as enzymes or receptors involved in cancer progression and inflammation . Molecular docking studies have indicated strong binding affinities between similar benzofuran derivatives and their biological targets, which may explain their efficacy .
Case Studies
Several studies have explored the biological activities of benzofuran derivatives:
- Study on Hepatitis C Inhibition : Research demonstrated that benzofuran derivatives could inhibit HCV NS5B RNA-dependent RNA polymerase, suggesting potential antiviral applications .
- Antitumor Activity Assessment : In a comparative study, newly synthesized benzofuran compounds exhibited varying degrees of antitumor activity, with some showing IC50 values significantly lower than standard chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several benzofuran carboxamides and related heterocyclic derivatives. Key comparisons include:
Key Observations :
- Amide Substituents : The 2-ethylphenyl group in the target compound likely enhances lipophilicity compared to the morpholine-containing analogue , which may influence membrane permeability and metabolic stability.
- Benzofuran vs.
- Methallyloxy Group : The methallyloxy substituent at position 5 is rare in the analogues reviewed; its electron-donating and steric effects may modulate reactivity or pharmacokinetics .
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be inferred from analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
